o-Tosyloxyphenol
Description
Properties
Molecular Formula |
C13H12O4S |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
InChI Key |
MOIXNANKPBQXNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [1,1'-Biphenyl]-2-ol
- Synonyms: 2-Biphenylol, 2-Hydroxydiphenyl, 2-Phenylphenol
- CAS No.: 90-43-7
- Molecular Formula : C₁₂H₁₀O
- Appearance : White to light lavender crystalline solid .
Applications :
Primarily used as a fungicide , germicide , and household disinfectant due to its antimicrobial properties. It also serves as a laboratory reagent .
Health Hazards :
- Acute Exposure : Causes skin/eye irritation; inhalation leads to respiratory distress.
- Chronic Risks: Potential renal toxicity; classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC .
- Protective Measures : Requires butyl/Viton gloves and Tyvek® clothing to prevent permeation .
Structural and Functional Analogues
The following compounds share structural motifs (phenolic groups) or applications (disinfectants, surfactants):
Physicochemical Properties
Critical parameters influencing environmental persistence and application efficacy:
| Property | o-Phenylphenol | Nonylphenol | 4-tert-Octylphenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 170.21 | 220.35 | 206.32 |
| Water Solubility (mg/L) | 700 (20°C) | 5.4 (25°C) | 12.5 (25°C) |
| Log Kow | 3.09 | 4.48 | 4.12 |
| Vapor Pressure (mmHg) | 0.001 (25°C) | 0.001 (25°C) | 0.0003 (20°C) |
| Melting Point (°C) | 56–58 | 45–48 | 83–85 |
Key Insights :
- Nonylphenol and 4-tert-Octylphenol exhibit higher lipophilicity (Log Kow > 4), correlating with endocrine-disrupting effects in wildlife .
Environmental and Toxicological Comparison
| Parameter | o-Phenylphenol | Nonylphenol | 4-tert-Octylphenol |
|---|---|---|---|
| Environmental Persistence | Moderate | High | High |
| Biodegradability | Readily degraded | Slow | Slow |
| Regulatory Status | Restricted in EU | Banned in EU | Restricted in EU |
| Ecotoxicity (LC50, Fish) | 2.5 mg/L | 0.1–0.5 mg/L | 0.3 mg/L |
Notes:
- Nonylphenol is banned in the EU under REACH due to its endocrine-disrupting effects and persistence .
- o-Phenylphenol is less persistent but regulated under OSHA for workplace exposure limits (0.5 mg/m³) .
Mechanistic Differences in Toxicity
- o-Phenylphenol: Metabolized to phenylbenzoquinone, inducing oxidative stress and DNA damage .
- Alkylphenols (e.g., nonylphenol): Bind to estrogen receptors, disrupting hormone signaling and causing reproductive toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
